molecular formula C16H18Cl3N2O3P B14423097 Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate CAS No. 80984-92-5

Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate

Cat. No.: B14423097
CAS No.: 80984-92-5
M. Wt: 423.7 g/mol
InChI Key: GCILNXANELNGJI-UHFFFAOYSA-L
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Description

Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is a complex organophosphorus compound It is characterized by the presence of both chloro and phosphorochloridate groups, making it a unique entity in the realm of chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylmethaniminium chloride with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Safety measures are paramount due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphorochloridate derivatives.

    Reduction: This can result in the formation of simpler organophosphorus compounds.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridate derivatives, while substitution reactions can produce a variety of functionalized organophosphorus compounds.

Scientific Research Applications

Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate involves its interaction with molecular targets such as enzymes and proteins. The chloro and phosphorochloridate groups play a crucial role in these interactions, often leading to the inhibition or modification of enzyme activity. The compound can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(dimethylamino)phosphorochloridate: This compound shares the phosphorochloridate group but differs in the presence of dimethylamino groups instead of chloro and N-methyl-N-phenylmethaniminium groups.

    Bis(2,2,2-trichloroethyl) phosphorochloridate: This compound also contains the phosphorochloridate group but has trichloroethyl groups instead of the chloro and N-methyl-N-phenylmethaniminium groups.

Uniqueness

Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

80984-92-5

Molecular Formula

C16H18Cl3N2O3P

Molecular Weight

423.7 g/mol

IUPAC Name

chloro-dioxido-oxo-λ5-phosphane;chloromethylidene-methyl-phenylazanium

InChI

InChI=1S/2C8H9ClN.ClH2O3P/c2*1-10(7-9)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7H,1H3;(H2,2,3,4)/q2*+1;/p-2

InChI Key

GCILNXANELNGJI-UHFFFAOYSA-L

Canonical SMILES

C[N+](=CCl)C1=CC=CC=C1.C[N+](=CCl)C1=CC=CC=C1.[O-]P(=O)([O-])Cl

Origin of Product

United States

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